molecular formula C12H17ClO3 B14360903 Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester CAS No. 92825-41-7

Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester

Cat. No.: B14360903
CAS No.: 92825-41-7
M. Wt: 244.71 g/mol
InChI Key: DWSOFFFCWYOOCE-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester is a chemical compound with the molecular formula C12H17ClO3. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a chloro-propenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester is used in several scientific research fields:

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The chloro-propenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, methyl ester
  • Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, propyl ester
  • Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, butyl ester

Uniqueness

Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different environments.

Properties

CAS No.

92825-41-7

Molecular Formula

C12H17ClO3

Molecular Weight

244.71 g/mol

IUPAC Name

ethyl 1-(2-chloroprop-2-enyl)-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C12H17ClO3/c1-3-16-11(15)12(8-9(2)13)7-5-4-6-10(12)14/h2-8H2,1H3

InChI Key

DWSOFFFCWYOOCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)CC(=C)Cl

Origin of Product

United States

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